molecular formula C21H21N3O4 B019939 Desmethyl Erlotinib CAS No. 183321-86-0

Desmethyl Erlotinib

Cat. No.: B019939
CAS No.: 183321-86-0
M. Wt: 379.4 g/mol
InChI Key: MTLKTHNRZJKPRP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Desmethyl Erlotinib, also known as OSI-420, Free Base (this compound), CP 373420, or Erlotinib metabolite M14, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is overexpressed in more than 60% of all non-small cell lung cancers (NSCLCs) and regulates several cellular processes relevant for tumor progression .

Mode of Action

This compound binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. One of the key pathways is the EGFR signaling pathway , which plays a central role in advancing NSCLC research, treatment, and patient outcome . The inhibition of EGFR disrupts this pathway, leading to a decrease in tumor progression . Another affected pathway is the integrin and apoptosis pathways .

Pharmacokinetics

It is known that interpatient differences can have a marked effect on the absorption and metabolism of erlotinib, the parent compound of this compound . The actual dose that reaches the EGFR receptor is different for each patient .

Result of Action

The inhibition of EGFR tyrosine kinase by this compound results in several molecular and cellular effects. It increases cell adhesion by increasing β1-integrin expression, which in turn depends on mitochondrial ROS release . Increased adhesion impairs migration of NSCLC cells in a 3D matrix . At the same time, the ROS production induces cytochrome C release and triggers apoptosis of erlotinib-resistant NSCLC cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For orally administered agents like Erlotinib, many factors influence the amount of active drug that eventually reaches the receptor . These factors can include the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status .

Biochemical Analysis

Biochemical Properties

Desmethyl Erlotinib interacts with the EGFR tyrosine kinase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving this compound. The EGFR tyrosine kinase is a key enzyme in various cellular processes, and its inhibition by this compound can significantly affect these processes .

Cellular Effects

This compound has significant effects on various types of cells. It influences cell function by inhibiting the EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting this enzyme, this compound can alter these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes. This compound exerts its effects at the molecular level through this binding interaction with the EGFR tyrosine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways that include the EGFR tyrosine kinase . It interacts with this enzyme, affecting its activity and potentially influencing metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSI-413 involves the O-demethylation of erlotinib. This reaction can be carried out using human liver microsomes or recombinant enzymes, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP1A2 . The reaction conditions typically include the use of appropriate cofactors and buffers to maintain the enzymatic activity.

Industrial Production Methods: Industrial production of OSI-413 follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes to catalyze the O-demethylation of erlotinib. The product is then purified using chromatographic techniques to obtain OSI-413 in high purity .

Chemical Reactions Analysis

Types of Reactions: OSI-413 primarily undergoes phase I metabolic reactions, including oxidation and reduction. The O-demethylation reaction is a key transformation that converts erlotinib to OSI-413 .

Common Reagents and Conditions: The O-demethylation reaction requires the presence of cytochrome P450 enzymes, NADPH as a cofactor, and appropriate buffer systems to maintain the pH and ionic strength .

Major Products Formed: The major product formed from the O-demethylation of erlotinib is OSI-413. Other minor metabolites may include further oxidized or reduced forms of OSI-413 .

Scientific Research Applications

Chemistry: In chemistry, OSI-413 is used as a reference standard for the quantification and analysis of erlotinib and its metabolites in biological samples. It is also used in studies investigating the metabolic pathways of erlotinib .

Biology: In biological research, OSI-413 is studied for its role in the pharmacokinetics and pharmacodynamics of erlotinib. It helps in understanding the distribution, metabolism, and excretion of erlotinib in the body .

Medicine: In medicine, OSI-413 is significant for its contribution to the therapeutic effects of erlotinib. It is studied in clinical trials to evaluate its efficacy and safety in cancer treatment .

Industry: In the pharmaceutical industry, OSI-413 is used in the development and optimization of erlotinib formulations. It is also involved in quality control processes to ensure the consistency and purity of erlotinib products .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: OSI-413 is unique in its specific role as a metabolite of erlotinib, contributing to its overall pharmacological effects. Unlike gefitinib and afatinib, which are standalone drugs, OSI-413 is formed in vivo from erlotinib and works in conjunction with other metabolites to exert therapeutic effects.

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939711
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-29-8, 183321-86-0
Record name CP-373413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373413
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?

A1: this compound (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.

Q2: How do researchers measure the concentration of Erlotinib and this compound in biological samples?

A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and this compound in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.

Q3: Are there any known drug interactions with Erlotinib that impact this compound levels?

A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, this compound levels. For example:

  • Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and this compound in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].
  • CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher this compound levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing this compound exposure [].

Q4: Has the simultaneous determination of Erlotinib, this compound, and other drugs been explored in pharmacokinetic studies?

A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, this compound, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.

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